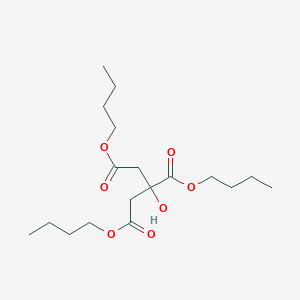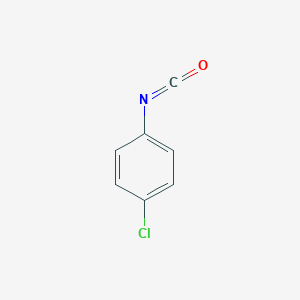
クエン酸トリブチル
概要
説明
クエン酸トリブチルは、クエン酸から誘導された有機化合物です。柔軟性、透明性、耐久性、寿命を高めるために材料に添加される可塑剤として広く使用されています。 クエン酸トリブチルの化学式はC_18H_32O_7であり、無毒で環境に優しい特性で知られています .
科学的研究の応用
Tributyl citrate has a wide range of applications in scientific research:
作用機序
クエン酸トリブチルは、主にポリマー鎖間に組み込まれることで可塑剤として作用し、分子間力を減らし、柔軟性を高めます。 また、界面張力を低減し、CO2注入プロセス中の原油中の重い成分の沈着を安定させます .
類似の化合物との比較
類似の化合物
クエン酸トリブチルアセチル: 類似の特性を持つ別の可塑剤ですが、アセチル基が含まれており、特定の用途ではより効果的です.
クエン酸トリエチル: より速い蒸発を必要とする製剤に使用される、クエン酸のより軽いエステル.
独自性
クエン酸トリブチルは、柔軟性、無毒性、環境への優しさのバランスがとれているため、際立っています。 安全性を損なうことなく、長持ちする可塑化効果が必要な用途で好まれます .
生化学分析
Biochemical Properties
Tributyl citrate is known to interact with various enzymes and proteins. For instance, it has been found to activate the Steroid and Xenobiotic Receptor (SXR), which in turn regulates the expression of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in xenobiotic and endogenous steroid hormone metabolism .
Cellular Effects
Tributyl citrate has been found to interfere with the growth and maintenance of neurons . It has also been shown to induce adverse effects in different genders of Type 2 Diabetes mice, especially in brain tissue .
Molecular Mechanism
Tributyl citrate’s mechanism of action is thought to involve its interaction with SXR. By activating SXR, tributyl citrate can increase the expression of CYP3A4, thereby influencing the metabolism of various substances . Furthermore, it has been suggested that tributyl citrate may impact the occurrence and development of brain cancer and brain-related inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, tributyl citrate has been shown to have an effect on the phase behavior of crude oil during CO2 injection processes over time . This suggests that tributyl citrate may have temporal effects on certain biochemical reactions.
Dosage Effects in Animal Models
Studies have shown that the effects of tributyl citrate can vary with different dosages in animal models
Metabolic Pathways
Tributyl citrate is involved in various metabolic pathways. For instance, it has been found to activate SXR, which in turn regulates the expression of CYP3A4 . CYP3A4 is involved in the metabolism of various substances, suggesting that tributyl citrate may influence these metabolic pathways.
準備方法
合成ルートと反応条件
クエン酸トリブチルは通常、クエン酸とn-ブタノールのエステル化によって合成されます。この反応は、硫酸またはp-トルエンスルホン酸などの酸によって触媒されます。このプロセスには、クエン酸一水和物とn-ブタノールの混合、続いて触媒の添加が含まれます。 反応は窒素ガス下で行われ、酸化を防ぎます .
工業生産方法
工業現場では、クエン酸トリブチルの製造にはいくつかの手順が含まれます。
エステル化: クエン酸とn-ブタノールを触媒と混合し、加熱してエステル化を促進します。
脱アルコール化: エステル化された生成物は脱アルコール化されて、過剰なアルコールが除去されます。
中和と洗浄: 生成物はアルカリで中和され、洗浄されて不純物が除去されます。
化学反応の分析
反応の種類
クエン酸トリブチルは主にエステル化反応を起こします。 水によってエステル結合が分解され、クエン酸とブタノールに戻る加水分解にも参加できます .
一般的な試薬と条件
エステル化: 触媒として硫酸またはp-トルエンスルホン酸を使用したクエン酸とn-ブタノール。
加水分解: エステル結合を切断するための水と酸性または塩基性条件.
主な製品
エステル化: クエン酸トリブチル。
加水分解: クエン酸とn-ブタノール.
科学研究における用途
クエン酸トリブチルは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Acetyl tributyl citrate: Another plasticizer with similar properties but includes an acetyl group, making it more effective in certain applications.
Triethyl citrate: A lighter ester of citric acid used in formulations requiring faster evaporation.
Uniqueness
Tributyl citrate stands out due to its balance of flexibility, non-toxicity, and environmental friendliness. It is preferred in applications where long-lasting plasticizing effects are needed without compromising safety .
特性
IUPAC Name |
tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051442 | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77-94-1 | |
| Record name | Tributyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYL CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of tributyl citrate?
A1: Tributyl citrate is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.
Q2: What is the molecular weight of tributyl citrate?
A2: The molecular weight of tributyl citrate is 360.44 g/mol.
Q3: What are the common methods for synthesizing tributyl citrate?
A3: Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
- Solid Superacids: Ce(IV)-SO42-/TiO2 []
- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
- Ionic Liquids: Imidazole acid ionic liquids []
- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []
Q4: What are the advantages of using solid acid catalysts for TBC synthesis?
A4: Solid acid catalysts offer several benefits for TBC synthesis, including:
- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].
Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?
A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:
- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].
Q6: What are the key properties of tributyl citrate as a plasticizer?
A6: Tributyl citrate exhibits several desirable properties as a plasticizer, including:
- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].
Q7: How does tributyl citrate compare to other common plasticizers like DOP?
A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:
- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].
Q8: Are there any limitations to using tributyl citrate as a plasticizer?
A8: While TBC offers numerous advantages, it's important to consider its limitations:
- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].
Q9: What are the primary applications of tributyl citrate?
A9: Tributyl citrate finds applications in various industries, including:
- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)




![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)


![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)



![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)

